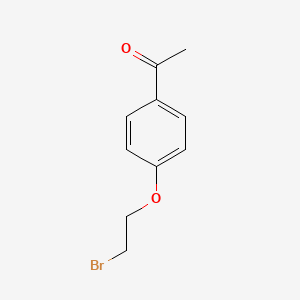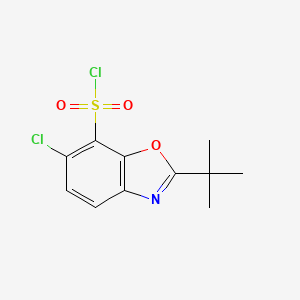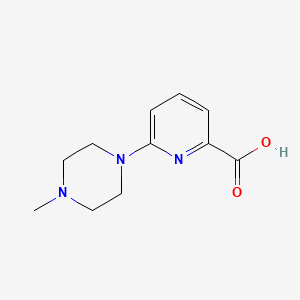
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is a compound that can be inferred to have a pyridine core structure with a carboxylic acid functional group at the second position and a 4-methylpiperazin-1-yl substituent at the sixth position. This structure suggests that the compound could have applications in various chemical reactions and possibly in the synthesis of pharmaceuticals or as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor . This suggests that a similar approach could be used for synthesizing 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid, where an appropriate brominated pyridine derivative could be reacted with 1-methylpiperazine.
Molecular Structure Analysis
The molecular structure of compounds with pyridine and piperazine rings, such as the ones mentioned in the provided papers, are characterized using various spectroscopic techniques including Mass, IR, 1H, and 13C NMR spectra, along with CHN analysis data . These techniques would likely be applicable in analyzing the structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary significantly depending on the substituents attached to the ring. For example, pyridine-2,4,6-tricarboxylic acid shows different reactivity patterns in the presence or absence of additional pyridine, forming coordination polymers or metallomacrocycles with Zn(II) salts . This indicates that 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid could also exhibit interesting reactivity, particularly in forming coordination compounds with metal ions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid are not detailed in the provided papers, related compounds with carboxylic acid groups have been used as fluorescent labeling reagents in high-performance liquid chromatography (HPLC) . This suggests that the compound may also possess fluorescent properties and could potentially be used in analytical applications such as HPLC. The physical properties such as solubility, melting point, and boiling point would be determined experimentally, and the chemical properties would be influenced by the functional groups present in the molecule.
科学的研究の応用
Structural Characterization and Molecular Interactions
Structural Characterization of Isothiazolopyridines The molecular structures of certain isothiazolopyridine derivatives, including those with 4-methylpiperazin-1-yl groups, were determined, shedding light on their molecular packing influenced by hydrogen bonds and π…π interactions. This study provides insights into the conformational comparisons and computational investigations of these molecules, which are vital for understanding their potential analgesic action (Karczmarzyk & Malinka, 2008).
Crystal Structure Insights Investigation into the crystal structures of compounds, including those with 4-methylpiperazin-1-yl groups, offers a detailed understanding of the molecular geometry and interactions, such as hydrogen bonding patterns and stacking interactions. These structural insights are crucial for the development of compounds with desired properties and functionalities (Shen et al., 2012).
Synthesis and Chemical Properties
Nucleophilic Substitution Reactions Studies on the nucleophilic aromatic substitution reactions of certain pyridine derivatives, including those with 4-methylpiperazin-1-yl groups, emphasize the significance of specific substituents in determining the regioselectivity of these reactions. Such insights are beneficial for synthetic strategies in organic chemistry and drug development (Bach et al., 2012).
Synthetic Routes for Novel Compounds Innovative synthetic approaches have been reported for the preparation of new compounds containing the 4-methylpiperazin-1-yl group, highlighting the diverse chemical reactions and conditions that can be employed to create molecules with potential therapeutic applications (Patel et al., 2007; Patel et al., 2011).
Biological Activity and Applications
Antimicrobial Activity Research on the synthesis and antimicrobial activity of pyridine derivatives, including those with 4-methylpiperazin-1-yl groups, contributes to the field of medicinal chemistry by providing new compounds with potential for treating bacterial and fungal infections (Patel et al., 2011).
Luminescent Metallogels The development of luminescent metallogels using 4-methylpiperazin-1-yl groups demonstrates the intersection of materials science and chemistry. Such materials have potential applications in various fields, including sensors and optoelectronics (McCarney et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16/h2-4H,5-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTGDFOQINANSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

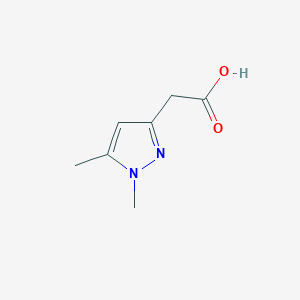

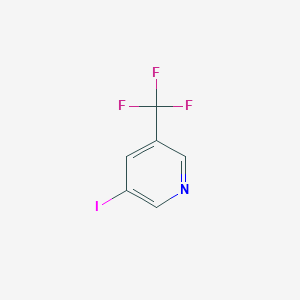

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
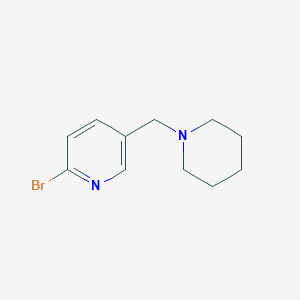
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)
